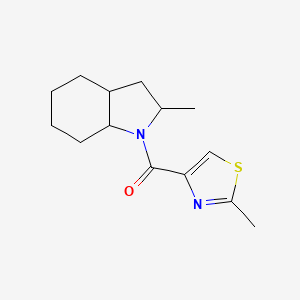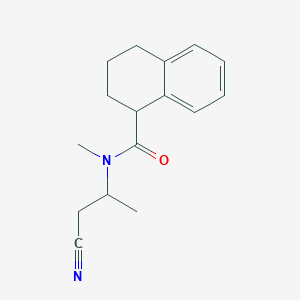
N-(1-cyanopropan-2-yl)-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropan-2-yl)-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as CTN-986, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
N-(1-cyanopropan-2-yl)-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a key target for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have potential as a lead compound for the development of novel therapeutics for cocaine addiction.
Mecanismo De Acción
The mechanism of action of N-(1-cyanopropan-2-yl)-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperactivity in rats, which is consistent with its dopamine-enhancing effects. This compound has also been shown to increase extracellular dopamine levels in the striatum, which is a key brain region involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanopropan-2-yl)-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation is the potential for off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(1-cyanopropan-2-yl)-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One potential direction is the development of this compound-based therapeutics for the treatment of dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is the exploration of this compound as a lead compound for the development of novel therapeutics for cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other scientific research fields.
Métodos De Síntesis
N-(1-cyanopropan-2-yl)-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 1-bromo-2-methylpropane with potassium cyanide to form 2-methylpropanenitrile. The resulting product is then reacted with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to form this compound.
Propiedades
IUPAC Name |
N-(1-cyanopropan-2-yl)-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12(10-11-17)18(2)16(19)15-9-5-7-13-6-3-4-8-14(13)15/h3-4,6,8,12,15H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGCNLDPMRUGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
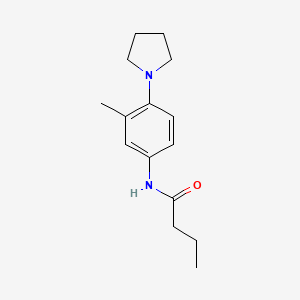
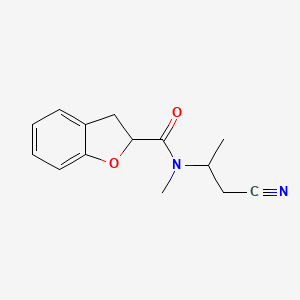
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)
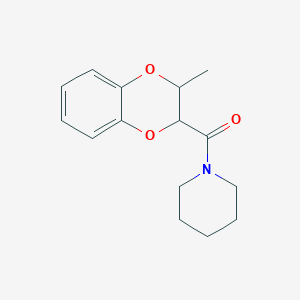
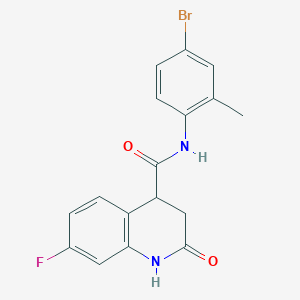

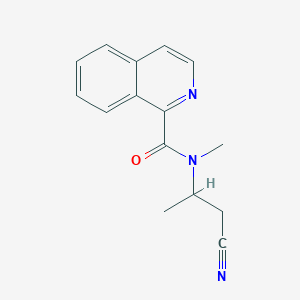
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)

![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
